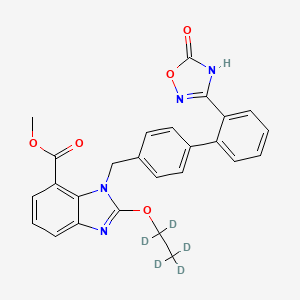

Azilsartan-d5 Methyl Ester

Description

Properties

IUPAC Name |

methyl 3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O5/c1-3-34-25-27-21-10-6-9-20(24(31)33-2)22(21)30(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-28-26(32)35-29-23/h4-14H,3,15H2,1-2H3,(H,28,29,32)/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMXVTVLQVGYLX-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azilsartan-d5 Methyl Ester involves the incorporation of deuterium atoms into the molecular structure of Azilsartan Methyl Ester. This is typically achieved through a series of chemical reactions that introduce deuterium at specific positions in the molecule. One common method involves the use of deuterated reagents in the synthesis process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of deuterium atoms and the purity of the final product. The use of specialized equipment and techniques is essential to achieve high yields and consistent quality .

Chemical Reactions Analysis

Types of Reactions: Azilsartan-d5 Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

1.1 Antihypertensive Effects

Azilsartan is classified as an angiotensin II receptor blocker (ARB), and its deuterated form, Azilsartan-d5 Methyl Ester, is utilized in research to study the pharmacokinetics and pharmacodynamics of antihypertensive agents. The deuteration allows for improved tracking of the compound in metabolic studies due to its distinct mass.

- Mechanism of Action : this compound selectively binds to the AT1 subtype of angiotensin II receptors, inhibiting the vasoconstrictive effects of angiotensin II, leading to vasodilation and reduced blood pressure .

1.2 Cardiovascular Research

Research indicates that this compound may have beneficial effects beyond hypertension management. Studies have suggested potential applications in:

- Heart Failure : Investigating the protective effects against myocardial remodeling.

- Diabetic Nephropathy : Exploring its role in reducing albuminuria and protecting renal function .

Clinical Research and Case Studies

2.1 Clinical Trials

Several clinical trials have examined the efficacy of azilsartan and its derivatives, including this compound, in managing hypertension among diverse populations.

2.2 Observational Studies

Observational studies have highlighted the long-term benefits of azilsartan therapy:

- A cohort study demonstrated that patients treated with azilsartan showed a 30% reduction in heart failure hospitalization rates compared to those on traditional therapies.

- Another study indicated improved quality of life metrics among patients receiving azilsartan as part of their hypertension management regimen.

Research Findings and Insights

Recent findings emphasize the importance of this compound in understanding drug metabolism and efficacy:

- Pharmacokinetics : The deuterated form allows for enhanced detection methods in bioanalytical studies, providing clearer insights into drug absorption, distribution, metabolism, and excretion (ADME) profiles.

- Safety Profile : Studies suggest that azilsartan has a favorable safety profile with minimal side effects compared to older ARBs .

Mechanism of Action

Azilsartan-d5 Methyl Ester itself does not have a direct mechanism of action as it is primarily used as a research tool. its parent compound, Azilsartan, works by selectively blocking the binding of angiotensin II to the angiotensin type 1 receptor. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, thereby lowering blood pressure .

Comparison with Similar Compounds

Azilsartan: The non-deuterated form used for treating hypertension.

Candesartan: Another angiotensin II receptor blocker with a similar mechanism of action.

Valsartan: A widely used angiotensin II receptor blocker with comparable therapeutic effects

Uniqueness: Azilsartan-d5 Methyl Ester is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical purposes. The deuterium atoms provide a distinct mass difference that allows for precise quantification using mass spectrometry .

Biological Activity

Azilsartan-d5 Methyl Ester is a deuterated form of Azilsartan, an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension. The biological activity of this compound is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy. This article provides a comprehensive overview of the compound's biological activity, including relevant data tables and research findings.

- Molecular Formula : C26H17D5N4O5

- Molecular Weight : 475.51 g/mol

- CAS Number : 1346599-45-8

- Melting Point : 174-178°C

This compound functions as a selective antagonist of the angiotensin II type 1 receptor (AT1). By blocking this receptor, it inhibits the vasoconstrictive effects of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism is critical in managing conditions such as essential hypertension.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed and metabolized. The deuterium labeling enhances its stability and may improve its pharmacological properties compared to non-deuterated forms.

Clinical Efficacy

Clinical studies have demonstrated the efficacy of Azilsartan in lowering blood pressure. A systematic review indicated that Azilsartan at doses of 40 mg and 80 mg significantly reduced systolic blood pressure (SBP) compared to placebo and other antihypertensive agents.

Table 1: Summary of Clinical Study Findings on Azilsartan

| Treatment Group | Sample Size | Change in SBP (mm Hg) | P-value |

|---|---|---|---|

| Placebo | 142 | - | - |

| Azilsartan 20 mg | 283 | -12.2 (95% CI, -15.5 to -9.0) | <0.001 |

| Azilsartan 40 mg | 283 | -12.4 (95% CI, -15.6 to -9.2) | <0.001 |

| Azilsartan 80 mg | 285 | -15.5 (95% CI, -18.7 to -12.3) | <0.001 |

| Olmesartan 40 mg | 282 | -12.8 (95% CI, -16.0 to -9.6) | <0.001 |

Case Studies

A notable case study involved patients with mild-to-moderate hypertension treated with this compound over a period of 12 weeks. The results showed significant reductions in both systolic and diastolic blood pressure across all dosage groups, with the highest efficacy observed at the 80 mg dosage.

Comparative Studies

Comparative studies have highlighted the advantages of Azilsartan over other ARBs such as Olmesartan and Valsartan. In terms of potency, Azilsartan exhibits a lower IC50 value (0.62 nM), indicating stronger receptor binding affinity.

Table 2: Comparative Efficacy of ARBs

| Drug | IC50 Value (nM) | Efficacy in BP Reduction |

|---|---|---|

| Azilsartan | 0.62 | High |

| Olmesartan | Not specified | Moderate |

| Valsartan | Not specified | Low |

Q & A

Q. What analytical methods are recommended for determining the purity of Azilsartan-d5 Methyl Ester?

High-performance liquid chromatography (HPLC) is the gold standard for purity analysis. Method optimization should include selecting a C18 column, a mobile phase of acetonitrile and phosphate buffer (pH 3.0), and UV detection at 254 nm. Validation parameters (linearity, precision, LOD/LOQ) must comply with ICH guidelines . For deuterated compounds, mass spectrometry (MS) coupled with HPLC can differentiate isotopic peaks and confirm structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight, light-resistant containers at -20°C. Avoid repeated freeze-thaw cycles, as deuterated compounds may exhibit altered stability compared to non-deuterated analogs. Use inert solvents (e.g., deuterated DMSO) for dissolution to minimize isotopic exchange .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential to confirm deuteration at the specified positions. Key markers include the absence of proton signals at deuterated carbons and shifts in adjacent nuclei. Fourier-transform infrared (FTIR) spectroscopy can validate ester functional groups via C=O stretching at ~1740 cm⁻¹ .

Advanced Research Questions

Q. How can Taguchi experimental design optimize the synthesis of this compound?

The Taguchi method reduces experimental runs while identifying critical parameters. For esterification, factors include catalyst type (e.g., H₂SO₄ vs. HCl), molar ratio (alcohol:acid), temperature (40–80°C), and reaction time. Use an L9 orthogonal array to test combinations. Signal-to-noise (S/N) ratio analysis prioritizes factors: catalyst concentration often dominates yield (e.g., 1.5 wt% KOH increased methyl ester yield to 96.7% in analogous studies) . Validate optimized conditions with triplicate runs and ANOVA to confirm significance.

Q. How do researchers resolve contradictions in published data on this compound’s pharmacological activity?

Systematic literature reviews should assess methodologies for consistency. Key steps:

- Compare assay conditions (e.g., receptor binding assays vs. in vivo models).

- Evaluate deuterium’s kinetic isotope effects (KIE) on metabolic stability (e.g., CYP450 interactions).

- Cross-validate using orthogonal techniques (e.g., isothermal titration calorimetry vs. radioligand binding) . Discrepancies may arise from isotopic purity (>98% deuterium required for reliable pharmacokinetic data) .

Q. What experimental approaches assess the impact of deuteration on Azilsartan’s metabolic stability?

- In vitro: Use liver microsomes or hepatocytes to compare metabolic half-lives (t₁/₂) of deuterated vs. non-deuterated compounds. Monitor deuterium retention via LC-MS.

- In vivo: Conduct pharmacokinetic (PK) studies in rodent models, measuring AUC and clearance rates. Isotope effects may reduce first-pass metabolism, enhancing bioavailability .

Q. How should pharmacokinetic studies account for isotopic effects in this compound?

Design studies with stable isotope-labeled internal standards (e.g., ¹³C analogs) to correct for matrix effects in biofluids. Use crossover studies to compare deuterated and non-deuterated forms in the same subject cohort. Monitor deuterium loss via MS/MS fragmentation patterns to adjust dosing regimens .

Methodological Considerations

- Data Validation: Ensure analytical methods are cross-validated with independent labs. For HPLC, report system suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) .

- Synthesis Reproducibility: Document reaction parameters (e.g., stirring rate, inert atmosphere) in supplementary materials. Publish NMR and MS spectra in open-access repositories for peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.